molecular formula C17H14ClN3OS B11943997 1-(4-Chloro-7-methoxy-2-quinolyl)-3-phenyl-2-thiourea CAS No. 196875-41-9

1-(4-Chloro-7-methoxy-2-quinolyl)-3-phenyl-2-thiourea

Katalognummer: B11943997
CAS-Nummer: 196875-41-9
Molekulargewicht: 343.8 g/mol
InChI-Schlüssel: HZVNREMABNFFPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chloro-7-methoxy-2-quinolyl)-3-phenyl-2-thiourea is a chemical compound with the molecular formula C18H16ClN3O2S It is known for its unique structure, which includes a quinoline ring substituted with a chloro and methoxy group, a phenyl ring, and a thiourea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-7-methoxy-2-quinolyl)-3-phenyl-2-thiourea typically involves the reaction of 4-chloro-7-methoxyquinoline-2-amine with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effectiveness and sustainability in large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chloro-7-methoxy-2-quinolyl)-3-phenyl-2-thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group on the quinoline ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require a base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Wirkmechanismus

The mechanism of action of 1-(4-Chloro-7-methoxy-2-quinolyl)-3-phenyl-2-thiourea involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The thiourea moiety can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Chloro-7-methoxy-2-quinolyl)-3-(p-tolyl)urea: Similar structure but with a p-tolyl group instead of a phenyl group.

    1-(4-Chloro-7-methoxy-2-quinolyl)-3-(2,6-xylyl)urea: Contains a 2,6-xylyl group instead of a phenyl group.

Uniqueness

1-(4-Chloro-7-methoxy-2-quinolyl)-3-phenyl-2-thiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical and biological properties. The combination of the quinoline ring with the phenyl and thiourea groups enhances its potential for diverse applications, making it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

196875-41-9

Molekularformel

C17H14ClN3OS

Molekulargewicht

343.8 g/mol

IUPAC-Name

1-(4-chloro-7-methoxyquinolin-2-yl)-3-phenylthiourea

InChI

InChI=1S/C17H14ClN3OS/c1-22-12-7-8-13-14(18)10-16(20-15(13)9-12)21-17(23)19-11-5-3-2-4-6-11/h2-10H,1H3,(H2,19,20,21,23)

InChI-Schlüssel

HZVNREMABNFFPU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)NC(=S)NC3=CC=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.